Dihydro vs. Aromatic Core: Molecular Formula and Property Divergence Between CAS 78657-27-9 and CAS 25074-12-8
The 4,5-dihydrobenzofuran core of CAS 78657-27-9 (C15H20O, MW 216.32, XLogP3-AA = 4.2) differs from the fully aromatic benzofuran analog furoventalene (CAS 25074-12-8, C15H18O, MW 214.30) by two additional hydrogen atoms, resulting in a saturated C4–C5 bond that eliminates ring conjugation across the bicyclic system [1]. This saturation reduces the computed XLogP3-AA by approximately 0.3–0.5 log units relative to the aromatic form (estimated XLogP3 ~4.5–4.7 for C15H18O analogs), increases molecular volume, and introduces a stereoelectronic environment distinct from planar benzofurans—consequential for receptor binding, metabolic oxidation susceptibility, and chromatographic retention behavior .
| Evidence Dimension | Molecular formula, molecular weight, and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | C15H20O; MW = 216.32 g/mol; XLogP3-AA = 4.2 |
| Comparator Or Baseline | CAS 25074-12-8 (aromatic furoventalene): C15H18O; MW = 214.30 g/mol; XLogP3-AA not directly reported but estimated ~4.5–4.7 for structurally analogous C15H18O benzofurans |
| Quantified Difference | ΔMW = +2.02 g/mol; ΔXLogP3-AA ≈ −0.3 to −0.5 (less lipophilic) |
| Conditions | Computed physicochemical properties from PubChem (release 2021.05.07); comparator XLogP3 estimated from in-class C15H18O benzofuran data |
Why This Matters
Procurement of CAS 78657-27-9—rather than the aromatic analog CAS 25074-12-8—is mandatory for any study design where the saturated 4,5-dihydrobenzofuran pharmacophore is the independent variable, as the two forms are not interchangeable in HPLC retention, LogP, or metabolic stability assays.
- [1] PubChem Compound Summary: 3-Methyl-6-(4-methylpent-3-en-1-yl)-4,5-dihydro-1-benzofuran. PubChem CID 71403028. Computed properties: Molecular Weight 216.32 g/mol, XLogP3-AA 4.2. View Source
